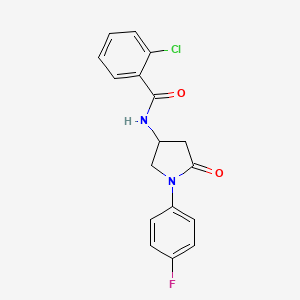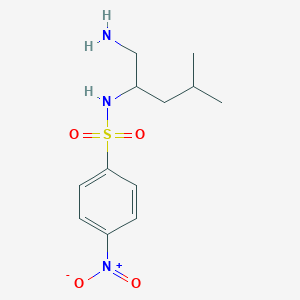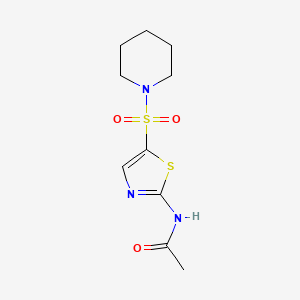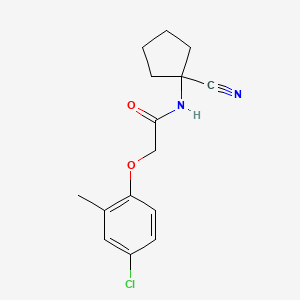![molecular formula C10H12N4 B2832497 N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1564901-67-2](/img/structure/B2832497.png)
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained . The synthetic strategy includes alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by the reduction of the azide functional group using triphenylphosphine .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The reaction between 3,5-dimethyl pyrazole ring and acetophenone derivatives leads to the formation of N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol to obtain 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine belongs, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
These compounds allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .
Photobleaching Performance
The compounds show very good photobleaching performance . This makes them potentially useful in applications where resistance to photobleaching is important, such as fluorescence microscopy and biological imaging .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine could potentially be used in the development of new antitumor drugs .
Material Science
Due to their significant photophysical properties, these compounds have attracted a great deal of attention in material science . They could potentially be used in the development of new materials with unique optical properties .
Enzymatic Inhibitory
These compounds have been highlighted for their enzymatic inhibitory activity . This suggests potential applications in the development of new drugs or therapeutic strategies targeting specific enzymes .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as strategic compounds for optical applications .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have been found to interact with various biological targets, suggesting a potential for diverse biochemical interactions .
Pharmacokinetics
Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting potential therapeutic effects .
Action Environment
The photophysical properties of related compounds have been found to be tunable, suggesting that environmental factors such as light could potentially influence their action .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKUACRZCDOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)

![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)

![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)



![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

